{1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethyl}amine hydrochloride
Description
{1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethyl}amine hydrochloride (CAS: 144235-64-3) is a triazole-containing aromatic amine derivative with the molecular formula C₉H₁₁ClN₄ and a molecular weight of 210.67 g/mol . Structurally, it consists of a phenyl ring substituted with a 1H-1,2,4-triazole moiety at the para position, linked via an ethylamine chain terminated by a hydrochloride salt (Figure 1). This compound is of interest in pharmaceutical and agrochemical research due to the bioactivity of triazole derivatives, which are known for antifungal, antiviral, and enzyme-inhibitory properties.
Properties
IUPAC Name |
1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c1-8(11)9-2-4-10(5-3-9)14-7-12-6-13-14;/h2-8H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLHEMRJXSWRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethyl}amine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated benzene derivative.
Introduction of the Ethylamine Moiety: The ethylamine group is added through an alkylation reaction, typically using ethylamine and a suitable leaving group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole moiety in {1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethyl}amine hydrochloride enables nucleophilic substitution at its nitrogen-rich heterocycle. Key insights include:
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Regioselectivity : DFT calculations and NMR studies reveal that the iminic nitrogen (N3) in triazole derivatives exhibits higher nucleophilicity, favoring attack at electrophilic centers such as carbonyl carbons .
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Reaction Intermediates : Cyclic carbinolamine intermediates form during reactions with aldehydes/ketones under acidic conditions . These intermediates stabilize through hydrogen bonding, influencing reaction pathways.
Example Reaction Pathway
text{1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethyl}amine + Aldehyde/Ketone → Cyclic carbinolamine intermediate → 1-Alkylidene/arylidene-1,2,4-triazolinium salts [2]
Acid-Base Reactivity and Salt Formation
The hydrochloride salt form undergoes deprotonation under basic conditions:
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Deprotonation : In the presence of bases like DMAP or triethylamine, the compound releases HCl, regenerating the free amine. This step is critical for subsequent alkylation or acylation reactions .
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Stability : The resulting free amine participates in coupling reactions (e.g., with sulfonamides or acyl chlorides) to form derivatives with enhanced biological activity .
Synthetic Modifications for Biological Activity
Structural modifications enhance pharmacological properties:
Mechanistic Insights from Computational Studies
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DFT Calculations : Energy-optimized geometries reveal delocalization of positive charge in intermediates, stabilizing transition states during nucleophilic attacks .
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Steric Effects : Substituents on the triazole ring influence stereoselectivity. For example, bulky groups favor Z-isomers due to reduced steric repulsion (e.g., ΔG = 39.2 kJ/mol for phenyl-substituted derivatives) .
Reaction Kinetics and Stability
Scientific Research Applications
{1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethyl}amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethyl}amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The phenyl group may facilitate interactions with hydrophobic regions of proteins or membranes, while the ethylamine moiety can form hydrogen bonds with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Bis({[3,5-bis(Trifluoromethyl)phenyl]methyl})[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]amine Hydrochloride (Compound 30)
- Molecular Formula : C₂₃H₁₈F₁₂N₅O₂
- Key Features: A propyl chain links the triazole ring to the amine group, compared to the ethyl chain in the target compound. Incorporates a 3-nitro-1H-1,2,4-triazole core and two 3,5-bis(trifluoromethyl)phenyl groups. Exhibits anti-Chagasic activity (IC₅₀ = 1.2 µM against Trypanosoma cruzi), attributed to the electron-withdrawing nitro group enhancing electrophilic interactions with parasitic enzymes .
{[3,5-bis(Trifluoromethyl)phenyl]methyl}[4-(1H-1,2,4-triazol-1-yl)butyl]amine Hydrochloride (Compound 31)
- Molecular Formula: Not explicitly provided, but structurally analogous to Compound 30 with a longer butyl chain.
- Key Features: Extended alkyl chain (butyl vs. ethyl) may enhance lipophilicity and membrane permeability.
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride
Physicochemical and Pharmacological Comparison
Key Observations :
- Chain Length : Longer alkyl chains (e.g., butyl in Compound 31) increase lipophilicity but may reduce solubility. The ethyl chain in the target compound balances these properties.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in Compound 30) enhance bioactivity but raise toxicity risks. The target compound’s simpler structure may offer a safer profile.
- Triazole Substitution : Methyl substitution (as in ) reduces steric hindrance, favoring agrochemical stability, while unsubstituted triazoles (target compound) are more reactive in drug interactions.
Biological Activity
{1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethyl}amine hydrochloride is a compound that features a triazole moiety, which is known for its diverse biological activities. Triazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing key research findings and presenting relevant data.
- Molecular Formula : C10H13ClN4
- Molecular Weight : 232.69 g/mol
- CAS Number : 1216490-04-8
- Structure : The compound contains a phenyl group substituted with a triazole ring and an ethylamine chain.
Antimicrobial Activity
Triazole compounds have been reported to exhibit significant antimicrobial properties. A study evaluated various triazole derivatives, including those similar to this compound, highlighting their effectiveness against several bacterial strains. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis.
| Compound | Activity | Target Organisms | Reference |
|---|---|---|---|
| {1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethyl}amine | Antifungal | Candida spp., Aspergillus spp. | |
| 2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols | Antifungal | Various fungi |
Anticancer Activity
Research has indicated that triazole derivatives can possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds with similar structures have shown promise in targeting specific cancer cell lines through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
| Study | Compound | Cancer Cell Lines | Findings |
|---|---|---|---|
| Virant et al. (2019) | Triazole derivatives | HeLa (cervical), MCF7 (breast) | Induced apoptosis and reduced viability |
Anti-inflammatory Activity
The anti-inflammatory potential of triazole-based compounds has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory processes. This activity suggests a potential application in treating inflammatory diseases.
Case Study 1: Synthesis and Evaluation of Antifungal Agents
A series of triazole derivatives were synthesized and evaluated for their antifungal activity against Candida albicans. The most active derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antifungal agents like fluconazole.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted to optimize the biological activity of triazole derivatives. Modifications to the phenyl ring and alkyl substituents were found to enhance potency against various pathogens while reducing toxicity.
Q & A
Q. What are the optimal synthetic routes for {1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethyl}amine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions involving triazole-containing precursors. For example, lists this compound with a purity of 95% and CAS 848068-69-9, suggesting industrial-scale synthesis via reductive amination of a triazole-substituted benzaldehyde intermediate. Key variables include:
- Catalyst selection : Palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) .
- pH control : Hydrochloride salt formation requires stoichiometric HCl addition during workup to precipitate the product .
- Purification : Column chromatography or recrystallization to isolate the amine hydrochloride .
Yield optimization hinges on avoiding over-substitution of the triazole ring and controlling reaction temperature (typically 80–100°C).
Q. How is the structural integrity of this compound validated?
Methodological Answer:
- NMR spectroscopy : Confirm the presence of the triazole proton (δ ~8.5–9.0 ppm) and ethylamine protons (δ ~2.5–3.5 ppm) .
- X-ray crystallography : Used in structurally similar compounds (e.g., ) to resolve bond angles and confirm the triazole-phenyl-ethylamine geometry .
- Mass spectrometry : High-resolution ESI-MS (e.g., HRESIMS) to verify molecular weight (e.g., calculated m/z for analogs in : 624.1263) .
Advanced Research Questions
Q. How does the protonation state of the amine group affect the compound’s stability under varying pH conditions?
Methodological Answer:
- pH-dependent stability studies : Perform accelerated degradation tests in buffers (pH 1–13) at 40°C for 72 hours. Monitor via HPLC for decomposition products (e.g., free amine or triazole ring opening) .
- Solid-state stability : Use thermogravimetric analysis (TGA) to assess hygroscopicity and thermal decomposition (e.g., reports decomposition at 138–140°C for a triazole-amine analog) .
Q. What strategies mitigate contradictory data in pharmacological assays involving this compound?
Methodological Answer:
- Batch variability control : Standardize synthesis protocols (e.g., specifies 95% purity) and validate via orthogonal analytical methods (HPLC, NMR) .
- Biological assay validation : Use positive controls (e.g., triazole-based antifungals in ) to confirm target engagement. Replicate assays in multiple cell lines to rule out off-target effects .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., cytochrome P450 enzymes)?
Methodological Answer:
- Docking simulations : Use software like AutoDock Vina to model interactions between the triazole ring and enzyme active sites (e.g., CYP51 in fungal targets) .
- MD simulations : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds between the amine group and conserved residues (e.g., heme propionates) .
Q. What are the solubility challenges in polar vs. nonpolar solvents, and how can they be addressed for in vivo studies?
Methodological Answer:
- Solubility screening : Test in DMSO, PBS, and ethanol (common solvents for triazole analogs). uses CD3OD for NMR, suggesting moderate polarity tolerance .
- Formulation strategies : Use cyclodextrin encapsulation or PEGylation to enhance aqueous solubility without altering bioactivity .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
Methodological Answer:
- Meta-analysis : Compare IC50 values from multiple sources (e.g., vs. 12) using standardized units (µM).
- Structural analogs : Cross-reference with compounds like [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine () to identify activity trends linked to substituent positioning .
Experimental Design
Q. How to design a structure-activity relationship (SAR) study for triazole-amine derivatives?
Methodological Answer:
- Core modifications : Synthesize analogs with varying alkyl chain lengths (e.g., ethyl vs. propyl in ) or substituents on the phenyl ring .
- Biological testing : Screen against target enzymes (e.g., fungal lanosterol demethylase) and correlate activity with logP and polar surface area .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
